molecular formula C20H24N2O3 B1457894 N-Cbz-N'-tert-butyl-DL-phenylglycinamide CAS No. 1400644-17-8

N-Cbz-N'-tert-butyl-DL-phenylglycinamide

Cat. No. B1457894
M. Wt: 340.4 g/mol
InChI Key: OIKHVRLRILOSOI-UHFFFAOYSA-N
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Description

N-Cbz-N'-tert-butyl-DL-phenylglycinamide (N-Cbz-N-Boc-Phe-Gly) is an important synthetic molecule used in a variety of scientific research applications. It is an amide derivative of phenylglycine, a naturally occurring amino acid. N-Cbz-N-Boc-Phe-Gly is a versatile molecule that has been used in a variety of research applications, including as a substrate for enzymatic reactions, as a building block for peptide synthesis, and as a ligand for protein-ligand interactions.

Scientific Research Applications

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : “N-Cbz-N’-tert-butyl-DL-phenylglycinamide” is used in the synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . Amide functional groups are important in nature, as they provide the main amino acid linkage in peptides and proteins . Moreover, numerous drugs including anticancer agents, antibiotics, anesthetics, and enzyme inhibitors contain an amide bond moiety .
  • Methods of Application or Experimental Procedures : The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . Using this reaction protocol, a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides .
  • Results or Outcomes : This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation . It is important in organic synthesis to reduce cost, waste, and time .

properties

IUPAC Name

benzyl N-[2-(tert-butylamino)-2-oxo-1-phenylethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-20(2,3)22-18(23)17(16-12-8-5-9-13-16)21-19(24)25-14-15-10-6-4-7-11-15/h4-13,17H,14H2,1-3H3,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKHVRLRILOSOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cbz-N'-tert-butyl-DL-phenylglycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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